(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate
Overview
Description
The compound “(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate” is a complex chemical compound with various potential applications in scientific research. It has a molecular formula of C19H26O4 , an average mass of 318.407 Da, and a monoisotopic mass of 318.183105 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, as indicated by its IUPAC name. It contains a cyclodeca[b]furan ring, which is a ten-membered ring with one oxygen atom . The compound also contains multiple functional groups, including a methylidene group and an oxo group .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of complex tricyclic products, particularly in reactions involving penicillin-derived thiazoloazetidinones and ethyl diazoacetate. This synthesis process highlights its potential in creating intricate molecular structures, useful in various chemical research applications. The structural details of one such tricyclic adduct were confirmed through X-ray structure determination (Mara, Singh, Thomas, & Williams, 1982).
Reaction with Dienophiles
In a study exploring the synthesis of different furan derivatives, this compound's reactions with dienophiles were investigated. This kind of research is significant for understanding the compound's reactivity and potential applications in creating new chemical entities (Mironov, Bagryanskaya, & Shults, 2016).
Application in Asymmetric Synthesis
It has also been used in the stereoselective synthesis of complex organic structures, like oxabicyclo compounds and anhydrohepturonic acid derivatives. This showcases its utility in asymmetric synthesis, a crucial area in the development of pharmaceuticals and fine chemicals (Gerber & Vogel, 2001).
Utility in Formation of Heterocyclic Compounds
The compound finds its application in the formation of heterocyclic compounds. These compounds, often comprising pyrimidine and pyridazine structural fragments, are fundamental in developing biologically active molecules (Aniskova, Grinev, & Yegorova, 2017).
Furanoid Esters Synthesis
Another application is observed in the synthesis of furanoid esters from naturally occurring unsaturated fatty esters. This synthesis contributes to the exploration of organic compounds derived from natural sources, potentially leading to novel materials or pharmaceuticals (Jie & Lam, 1977).
Properties
IUPAC Name |
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-5-15(11-21)20(23)25-17-10-13(3)8-6-7-12(2)9-16-18(17)14(4)19(22)24-16/h5,8-9,16-18,21H,4,6-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWDKQOLJURMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CO)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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